molecular formula C8H5FO2S B2999072 Phenylethynesulfonyl fluoride CAS No. 1934612-54-0

Phenylethynesulfonyl fluoride

Cat. No. B2999072
CAS RN: 1934612-54-0
M. Wt: 184.18
InChI Key: TUWFTGFTYXBVHZ-UHFFFAOYSA-N
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Description

Phenylethynesulfonyl fluoride is a chemical compound with the molecular formula C8H5FO2S . It is related to phenylmethylsulfonyl fluoride (PMSF), which is a known serine proteinase inhibitor .


Molecular Structure Analysis

The molecular structure of Phenylethynesulfonyl fluoride consists of a phenyl group (C6H5-) attached to an ethyne group (-C#C-), which is further connected to a sulfonyl fluoride group (-SO2F) .


Physical And Chemical Properties Analysis

Phenylethynesulfonyl fluoride has a molecular weight of 184.19 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Serine Protease Inhibitor

PMSF is an irreversible serine protease inhibitor . It specifically recognizes and sulfonates the serine residue active site that determines enzyme activity . It can effectively inhibit enzymes like chymotrypsin, trypsin, and thrombin .

Protein Degradation Prevention

PMSF is often added to the lysis buffer before cell or tissue lysis to prevent protein degradation . This is particularly useful in the preparation of protein extracts from tissues and cells prior to Western blotting .

Inhibitor of Fatty Acid Amide Hydrolase (FAAH)

PMSF also acts as an inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an integral membrane enzyme that breaks down fatty acid amides, including anandamide, a messenger molecule that plays a role in pain, depression, appetite, memory, and fertility.

Inhibitor of Acetylcholinesterase

PMSF is an irreversible cholinesterase inhibitor . It has been used as a tracer for mapping acetylcholinesterase (AchE) in vivo in brain and other organs .

Inhibitor of Cysteine Proteases

PMSF inhibits the cysteine protease papain . The inhibitory activity of PMSF on papain can be reversed by DTT (Dithiothreitol) .

Inhibitor of Cholesterol Esterase (CE) and Pseudocholinesterase (PCE)

PMSF has been used as an inhibitor of cholesterol esterase (CE) and pseudocholinesterase (PCE) . These enzymes play a crucial role in lipid metabolism.

Use in Cell Fractionation

PMSF has been used in cell fractionation . This process is used to separate cellular components while preserving individual functions of each component.

Use in Nuclear Protein Extraction

PMSF has been used as a supplement in nuclear protein extraction . This process is used to isolate nuclear proteins from cells for various research applications.

Mechanism of Action

Target of Action

Phenylethynesulfonyl fluoride (PMSF) primarily targets serine proteases . These enzymes play a crucial role in various cellular processes, including digestion, immune response, blood clotting, and cell division .

Mode of Action

PMSF acts as an irreversible inhibitor of serine proteases . It specifically reacts with the active site serine residue in serine hydrolases . This specificity is due to the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site . The result is the formation of an irreversible enzyme-PMS complex .

Biochemical Pathways

PMSF affects the biochemical pathways involving serine proteases. By inhibiting these enzymes, PMSF can impact processes such as protein digestion, immune response, and blood clotting . The exact downstream effects would depend on the specific serine protease being inhibited and its role in the organism’s physiology.

Pharmacokinetics

It’s known that pmsf is unstable in aqueous solutions, with a short half-life . Its stability improves in non-aqueous solutions such as isopropanol, ethanol, methanol, or 1,2-propanediol . These properties likely impact the bioavailability of PMSF, but more research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of PMSF’s action is the inhibition of serine proteases, leading to a decrease in the processes these enzymes facilitate . For example, in the context of a laboratory, PMSF is often used in cell lysate preparation to prevent protein degradation .

Action Environment

The action of PMSF is influenced by environmental factors such as pH and temperature . For instance, PMSF is almost completely degraded after 1 day at 4˚C, pH 8 . Therefore, these factors must be carefully controlled to maintain the efficacy and stability of PMSF.

properties

IUPAC Name

2-phenylethynesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWFTGFTYXBVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylethynesulfonyl fluoride

CAS RN

1934612-54-0
Record name phenylethynesulfonyl fluoride
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